1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone 1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461328
InChI: InChI=1S/C14H19ClN2O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11H2,1H3/t13-/m0/s1
SMILES: CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol

1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

CAS No.:

Cat. No.: VC13461328

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone -

Specification

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
IUPAC Name 1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C14H19ClN2O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11H2,1H3/t13-/m0/s1
Standard InChI Key YFGYPQSCYKFCLX-ZDUSSCGKSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CCl
SMILES CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic name 1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone denotes a five-membered pyrrolidine ring substituted at the 1-position with a 2-chloroethanone group and at the 3-position with a benzyl-methyl-amino moiety. The (S) configuration at the third carbon of the pyrrolidine ring establishes its chirality, which is critical for interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₀ClN₂O
Molecular Weight291.79 g/mol
InChI KeyMMWQYVUUWKXYLN-DJNXLDHESA-N
Canonical SMILESClCC(=O)N1CCC[C@H]1N(C)Cc2ccccc2

The stereochemistry of the compound influences its three-dimensional conformation, as evidenced by the (S) designation in its IUPAC name. Computational models of analogous pyrrolidine derivatives suggest that the benzyl-methyl-amino group adopts a pseudo-axial orientation, optimizing hydrophobic interactions with protein binding pockets .

Synthesis and Chemical Reactivity

Table 2: Comparative Synthetic Methods for Pyrrolidine Derivatives

CompoundKey StepYield (%)Purity (%)Source
1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanoneReductive amination with ethylamine6298
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-oneAsymmetric Strecker synthesis5595

Physicochemical Properties

Spectral Characteristics

Infrared (IR) spectroscopy of related chloroethanone-pyrrolidine hybrids reveals:

  • C=O Stretch: 1680–1700 cm⁻¹ (ketone group)

  • C-Cl Stretch: 750–800 cm⁻¹

  • N-H Bend: 1550–1600 cm⁻¹ (secondary amine)

Nuclear magnetic resonance (NMR) data for the (S)-enantiomer can be extrapolated from its (R)-counterpart, with anticipated chemical shifts at:

  • ¹H NMR (CDCl₃): δ 1.8–2.1 (m, pyrrolidine CH₂), δ 3.2 (s, N-CH₃), δ 4.5 (q, CH-Cl) .

Biological Activity and Mechanistic Insights

Receptor Binding Hypotheses

Patent literature on pyrrolidine ether derivatives highlights their role as neurokinin-3 (NK3) receptor antagonists . The benzyl-methyl-amino group in 1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone may mimic endogenous ligands, enabling competitive inhibition of NK3 receptors implicated in neuropsychiatric disorders .

Table 3: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Source
1-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanoneNK312.3
1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanoneσ-145.6

The (S)-enantiomer’s binding affinity is theorized to exceed that of the (R)-form due to steric compatibility with the NK3 receptor’s hydrophobic pocket .

Applications in Drug Discovery

Lead Optimization

The chloroethanone group serves as a versatile handle for further chemical modifications. For example:

  • Nucleophilic Substitution: Replacement of the chlorine atom with thiols or amines to enhance solubility.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aromatic substituents .

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